
Urea, N,N'-bis(2-hydroxypropyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, N,N’-bis(2-hydroxypropyl)-: is a chemical compound with the molecular formula C7H16N2O3 and a molecular weight of 176.21354 g/mol . It is a derivative of urea where two hydroxypropyl groups are attached to the nitrogen atoms of the urea molecule. This compound is known for its various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Urea, N,N’-bis(2-hydroxypropyl)- can be synthesized through the reaction of urea with 2-hydroxypropylamine under controlled conditions. The reaction typically involves heating the reactants in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of Urea, N,N’-bis(2-hydroxypropyl)- involves large-scale reactors where urea and 2-hydroxypropylamine are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Urea, N,N’-bis(2-hydroxypropyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: The hydroxypropyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted urea derivatives .
Scientific Research Applications
Chemistry: Urea, N,N’-bis(2-hydroxypropyl)- is used as a building block in the synthesis of various organic compounds. It serves as an intermediate in the production of polymers and other complex molecules .
Biology: In biological research, this compound is utilized in the study of enzyme interactions and protein modifications. It can act as a stabilizing agent for proteins and enzymes .
Medicine: It is also explored for its role in developing biodegradable polymers for medical use .
Industry: In industrial applications, Urea, N,N’-bis(2-hydroxypropyl)- is used in the formulation of coatings, adhesives, and resins. Its unique properties make it suitable for enhancing the performance of these materials .
Mechanism of Action
The mechanism by which Urea, N,N’-bis(2-hydroxypropyl)- exerts its effects involves interactions with molecular targets such as enzymes and proteins. The hydroxypropyl groups enhance the solubility and stability of the compound, allowing it to effectively interact with biological molecules. These interactions can lead to modifications in protein structure and function, which are crucial for its applications in research and medicine .
Comparison with Similar Compounds
Urea: The parent compound, which lacks the hydroxypropyl groups.
N,N’-bis(2-hydroxyethyl)urea: A similar compound with hydroxyethyl groups instead of hydroxypropyl groups.
N,N’-bis(2-hydroxybutyl)urea: Another derivative with hydroxybutyl groups.
Uniqueness: Urea, N,N’-bis(2-hydroxypropyl)- is unique due to the presence of hydroxypropyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s solubility, stability, and reactivity, making it more versatile for various applications compared to its analogs .
Properties
CAS No. |
77463-87-7 |
|---|---|
Molecular Formula |
C7H16N2O3 |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
1,3-bis(2-hydroxypropyl)urea |
InChI |
InChI=1S/C7H16N2O3/c1-5(10)3-8-7(12)9-4-6(2)11/h5-6,10-11H,3-4H2,1-2H3,(H2,8,9,12) |
InChI Key |
UBZFJRDOTBGVAY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC(=O)NCC(C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


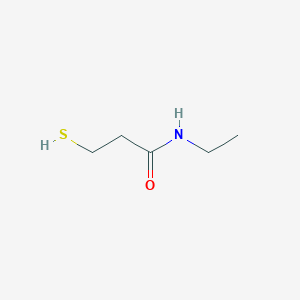

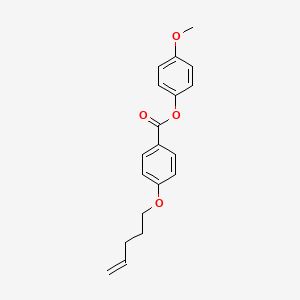
![1-Methyl-4-methylidenebicyclo[3.2.0]heptane](/img/structure/B14449580.png)
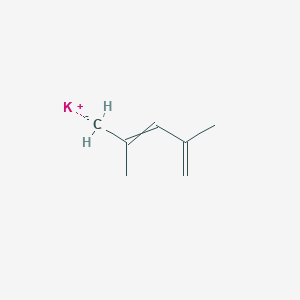

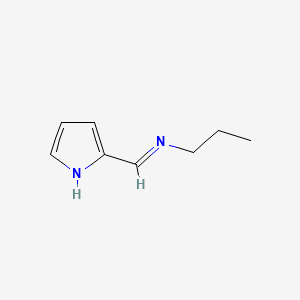
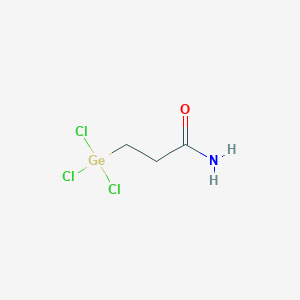
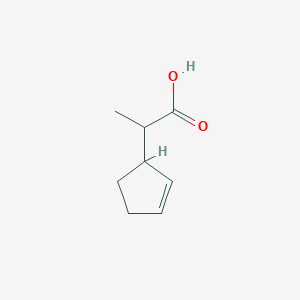


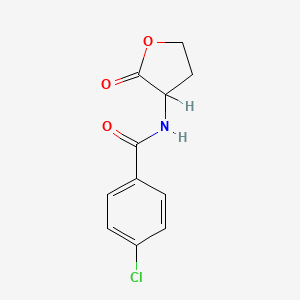

![2-[(Oxolan-2-yl)methoxy]ethyl prop-2-enoate](/img/structure/B14449632.png)
